

An In-depth Technical Guide to the Reactivity Profile of Tris(trimethylsilylmethyl)phosphine

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Compound of Interest

Compound Name: *TRIS(TRIMETHYLSILYLMETHYL)
PHOSPHINE*

Cat. No.: *B096055*

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Abstract

Tris(trimethylsilylmethyl)phosphine, $P(CH_2SiMe_3)_3$, is a sterically demanding tertiary phosphine characterized by its bulky trimethylsilylmethyl substituents. These groups impart a unique reactivity profile, influencing its coordination chemistry, electronic properties, and stability. This technical guide provides a comprehensive overview of the synthesis, physical and spectroscopic properties, and detailed reactivity of **tris(trimethylsilylmethyl)phosphine**, with a focus on its behavior as a ligand in transition metal complexes. Experimental protocols for key syntheses and reactions are provided, along with quantitative data and visual diagrams to facilitate a deeper understanding of its chemical behavior.

Synthesis and Properties

Tris(trimethylsilylmethyl)phosphine is synthesized via a Grignard reaction, which involves the treatment of phosphorus trichloride with (trimethylsilyl)methylmagnesium chloride. This method provides a reliable route to this sterically encumbered phosphine.

Synthesis of (Trimethylsilyl)methylmagnesium chloride

The precursor Grignard reagent is prepared from (chloromethyl)trimethylsilane and magnesium turnings in anhydrous ether.

Experimental Protocol: Synthesis of (Trimethylsilyl)methylmagnesium chloride

A 500-mL, three-necked, round-bottomed flask is equipped with a rubber septum, a reflux condenser, an addition funnel, and a magnetic stirring bar. The apparatus is flame-dried and flushed with nitrogen. Magnesium turnings (5.2 g, 0.22 g-atom) and a few crystals of iodine are placed in the flask, followed by 150 mL of anhydrous ether. While stirring, (chloromethyl)trimethylsilane (25.8 g, 0.21 mol) is added dropwise. The reaction is initiated, and the addition rate is controlled to maintain a gentle reflux. After the addition is complete (approximately 30 minutes), the mixture is heated under reflux for an additional 30 minutes. The resulting solution of (trimethylsilyl)methylmagnesium chloride is cooled to room temperature and used in the subsequent step.

Synthesis of Tris(trimethylsilylmethyl)phosphine

The phosphine is prepared by the reaction of phosphorus trichloride with the Grignard reagent synthesized in the previous step.

Experimental Protocol: Synthesis of Tris(trimethylsilylmethyl)phosphine

A solution of (trimethylsilyl)methylmagnesium chloride (approximately 0.10 mol in 40 mL of diethyl ether) is added dropwise over 30 minutes to a stirred solution of phosphorus trichloride (PCl_3) in diethyl ether (50 mL) at -78°C . After the addition, the reaction mixture is allowed to warm to room temperature and stirred overnight. The solvent is then removed under vacuum, and hexane (150 mL) is added to the residue. The resulting mixture is filtered to remove magnesium salts, and the filtrate is concentrated to yield **tris(trimethylsilylmethyl)phosphine**.

Physical and Spectroscopic Properties

Tris(trimethylsilylmethyl)phosphine is a solid at room temperature with a notable melting point, reflecting its high molecular weight and symmetric structure.

Property	Value	Reference
CAS Number	18077-42-4	
Molecular Formula	C ₁₂ H ₃₃ PSi ₃	
Molecular Weight	292.62 g/mol	
Melting Point	66-70 °C	[1]
Boiling Point	292.8 °C at 760 mmHg	[1]
³¹ P NMR (CDCl ₃)	δ -33.2 ppm	

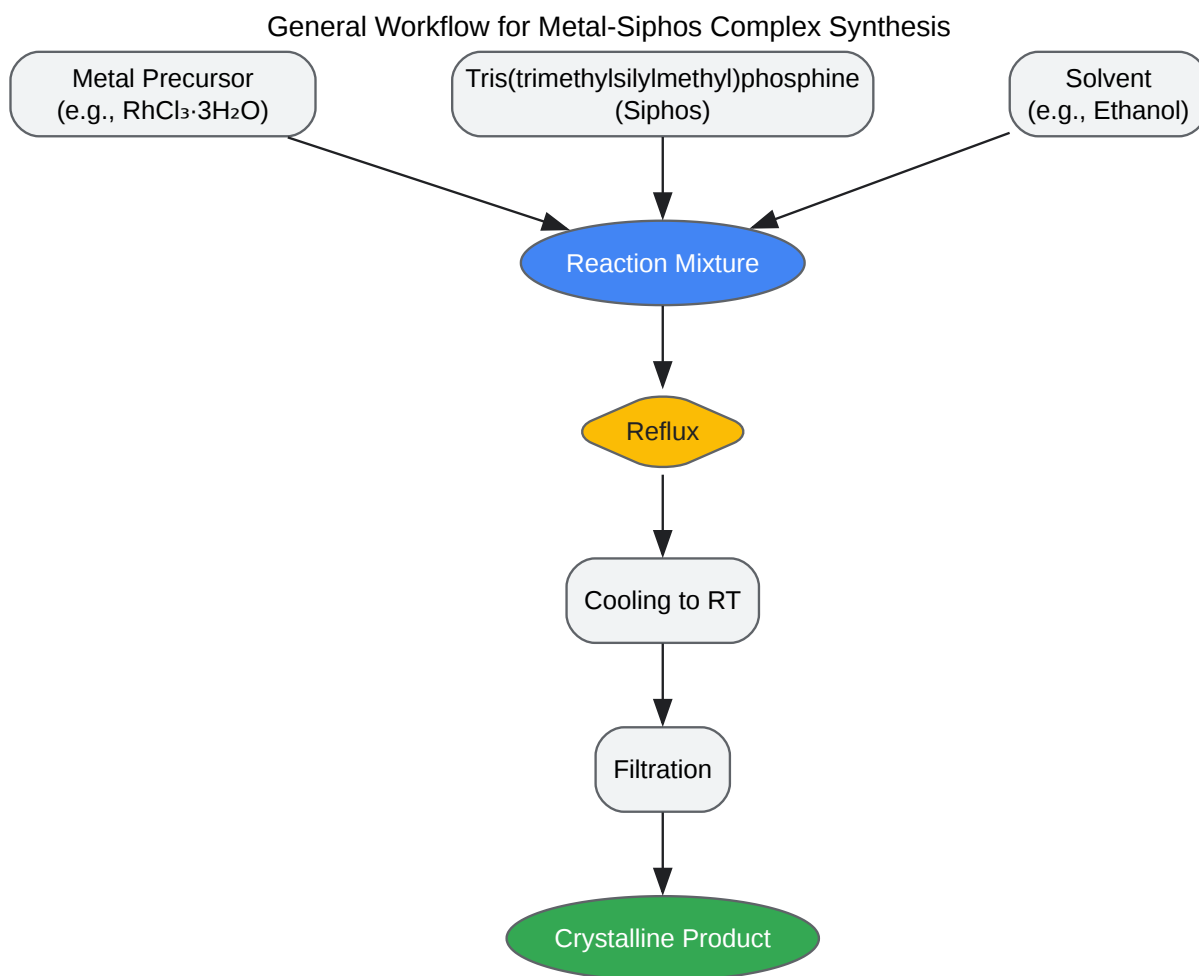
Reactivity Profile

The reactivity of **tris(trimethylsilylmethyl)phosphine** is dominated by the large steric bulk of the three trimethylsilylmethyl groups surrounding the phosphorus atom. This steric hindrance governs its coordination to metal centers and influences the stability and structure of its complexes.

Coordination Chemistry

Tris(trimethylsilylmethyl)phosphine, often abbreviated as "siphos," forms complexes with a wide range of transition metals. Its large cone angle makes it suitable for stabilizing metals in low coordination numbers.

A general workflow for the synthesis of metal-phosphine complexes is outlined below.



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Caption: General experimental workflow for synthesizing metal complexes of **tris(trimethylsilylmethyl)phosphine**.

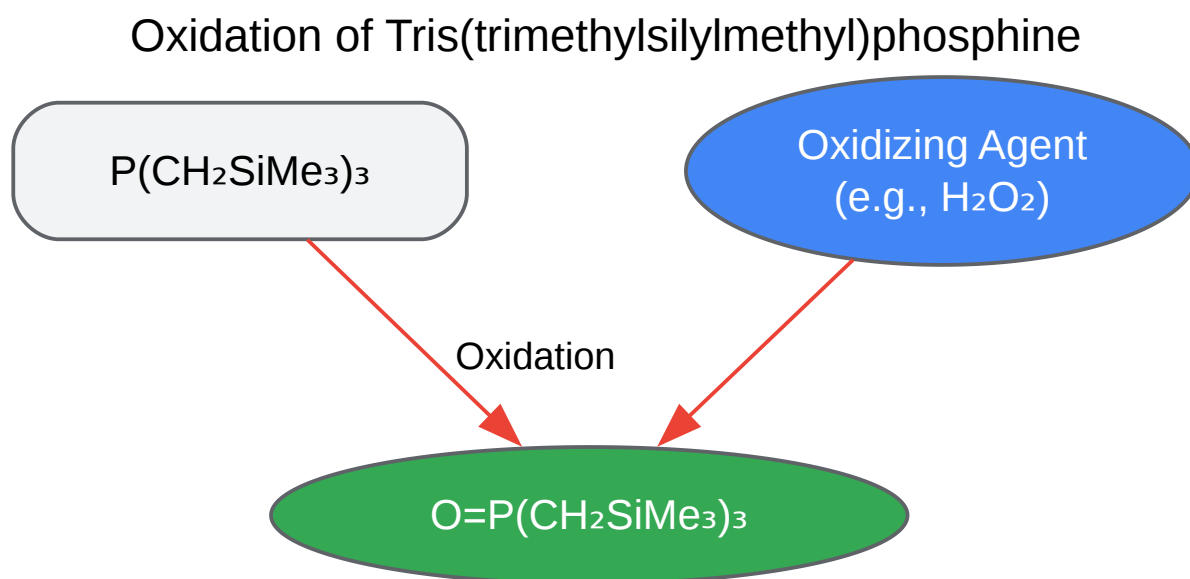
Complexes have been successfully prepared and characterized for the following metals: ruthenium, rhodium, iridium, nickel, palladium, platinum, copper, silver, gold, zinc, cadmium, and mercury.

Rhodium Complexes: With rhodium trichloride, a dimeric complex, [RhCl₂(siphos)₂]₂, is formed. In contrast, rhodium tribromide yields the monomeric trans-RhBr₂(siphos)₂.

Iridium and Rhodium Carbonyl Complexes: The reaction of $\text{trans-MCl(CO)(siphos)}_2$ (where M = Rh or Ir) with ethanolic sodium borohydride in the presence of excess phosphine leads to the formation of tetrahydroborate complexes, $\text{M(BH}_4\text{)(CO)(siphos)}_2$.

Oxidation and Chalcogenide Reactivity

The steric shielding provided by the trimethylsilylmethyl groups is expected to moderate the reactivity of the phosphorus lone pair towards oxidizing agents. While specific studies on the oxidation of **tris(trimethylsilylmethyl)phosphine** are not extensively reported, the reactivity can be inferred from related bulky phosphines. Generally, tertiary phosphines react with oxidizing agents like hydrogen peroxide to form the corresponding phosphine oxides.



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Caption: Proposed oxidation of **tris(trimethylsilylmethyl)phosphine** to its corresponding phosphine oxide.

Detailed Experimental Protocols

Synthesis of Dimeric Dichloro-bridged Rhodium(III) Complex: $[\text{RhCl}_2(\text{siphos})_2]_2$

This protocol describes the synthesis of a representative rhodium complex of **tris(trimethylsilylmethyl)phosphine**.

Materials:

- Rhodium(III) chloride trihydrate ($\text{RhCl}_3 \cdot 3\text{H}_2\text{O}$)
- Tris(trimethylsilylmethyl)phosphine** (siphos)
- Ethanol

Procedure:

- A solution of **tris(trimethylsilylmethyl)phosphine** in ethanol is added to a stirred solution of rhodium(III) chloride trihydrate in ethanol.
- The reaction mixture is heated to reflux.
- Upon cooling, the dimeric complex $[\text{RhCl}_2(\text{siphos})_2]_2$ crystallizes from the solution.
- The product is isolated by filtration, washed with cold ethanol, and dried under vacuum.

Tabulated Data

Table 1: Physical and Spectroscopic Data of Tris(trimethylsilylmethyl)phosphine and its Derivatives

Compound	Formula	M.p. (°C)	B.p. (°C)	^{31}P NMR (δ , ppm)	Key IR Bands (cm^{-1})
$\text{P}(\text{CH}_2\text{SiMe}_3)_3$	$\text{C}_{12}\text{H}_{33}\text{PSi}_3$	66-70	292.8	-33.2	Data not available
$\text{O}=\text{P}(\text{CH}_2\text{SiMe}_3)_3$	$\text{C}_{12}\text{H}_{33}\text{OPSi}_3$	Data not available	Data not available	Data not available	$\nu(\text{P}=\text{O})$ ~1150-1200

Note: Spectroscopic and physical data for the phosphine oxide are predicted based on analogous compounds.

Table 2: Selected Metal Complexes of Tris(trimethylsilylmethyl)phosphine

Complex	Formula	Color	Key Spectroscopic Data
$[\text{RhCl}_2(\text{siphos})_2]_2$	$\text{C}_{24}\text{H}_{66}\text{Cl}_4\text{P}_2\text{Rh}_2\text{Si}_6$	Not reported	NMR and IR data confirm structure
trans- $\text{RhBr}_2(\text{siphos})_2$	$\text{C}_{24}\text{H}_{66}\text{Br}_2\text{P}_2\text{RhSi}_6$	Not reported	NMR and IR data confirm structure
$\text{Ir}(\text{BH}_4)(\text{CO})(\text{siphos})_2$	$\text{C}_{25}\text{H}_{67}\text{BlrOP}_2\text{Si}_6$	Not reported	NMR and IR data confirm structure

Conclusion

Tris(trimethylsilylmethyl)phosphine is a valuable ligand in coordination chemistry, characterized by its significant steric bulk. This property allows for the formation of unique metal complexes, often with low coordination numbers, and influences their stability and reactivity. The synthesis of this phosphine via a Grignard reagent is straightforward, providing access to a versatile building block for inorganic and organometallic synthesis. Further exploration of its reactivity, particularly in the realms of oxidation and catalysis, will undoubtedly uncover new applications for this sterically demanding phosphine.

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References

- 1. Synthesis of Mixed Arylalkyl Tertiary Phosphines via the Grignard Approach - PMC [pmc.ncbi.nlm.nih.gov]

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